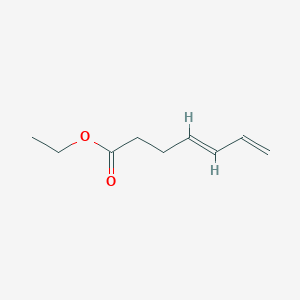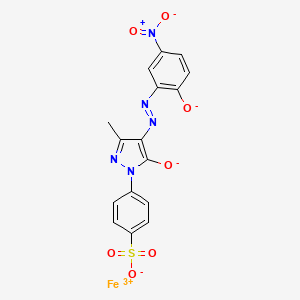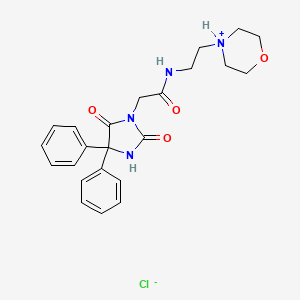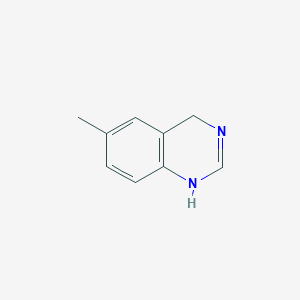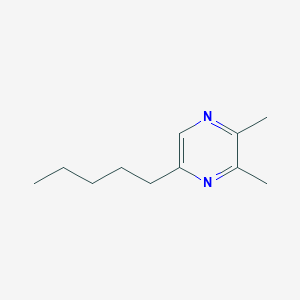
2,3-Dimethyl-5-pentylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-pentylpyrazine is an organic compound with the molecular formula C₁₁H₁₈N₂. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the six-membered ring. This compound is known for its distinctive odor and is often found in various natural sources, including certain foods and insect secretions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-pentylpyrazine can be achieved through several methods, including the alkylation of pyrazine derivatives. One common approach involves the reaction of 2,3-dimethylpyrazine with pentyl halides under basic conditions. The reaction typically requires a strong base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures the efficient production of the compound .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazines.
科学的研究の応用
2,3-Dimethyl-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a flavoring agent in the food industry due to its distinctive odor and taste.
作用機序
The mechanism of action of 2,3-Dimethyl-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors on the surface of target cells and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2,3-Dimethyl-5-pentylpyrazine can be compared with other similar compounds, such as:
3,5-Dimethyl-2-pentylpyrazine: Another alkyl-substituted pyrazine with similar chemical properties but different biological activities.
2-Heptyl-3,5-dimethylpyrazine: Known for its presence in insect secretions and its role in chemical communication.
3-Isopentyl-2,5-dimethylpyrazine: A structurally similar compound with distinct odor and flavor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
特性
CAS番号 |
75492-00-1 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
2,3-dimethyl-5-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h8H,4-7H2,1-3H3 |
InChIキー |
VKYMJNLWOOCXDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CN=C(C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)
